N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propoxybenzamide
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0994035
InChI:
InChI=1S/C27H29N3O3/c1-2-20-33-25-14-8-21(9-15-25)26(31)28-23-10-12-24(13-11-23)29-16-18-30(19-17-29)27(32)22-6-4-3-5-7-22/h3-15H,2,16-20H2,1H3,(H,28,31)
SMILES:
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Molecular Formula:
C27H29N3O3
Molecular Weight:
443.5 g/mol
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propoxybenzamide
CAS No.:
Cat. No.: VC0994035
Molecular Formula: C27H29N3O3
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N3O3 |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propoxybenzamide |
| Standard InChI | InChI=1S/C27H29N3O3/c1-2-20-33-25-14-8-21(9-15-25)26(31)28-23-10-12-24(13-11-23)29-16-18-30(19-17-29)27(32)22-6-4-3-5-7-22/h3-15H,2,16-20H2,1H3,(H,28,31) |
| Standard InChI Key | LUBTYNYXJZNHRZ-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator